

6-Methylbenzofuran-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylbenzofuran-2-carboxylic acid

Cat. No.: B1369418

[Get Quote](#)

An In-Depth Technical Guide to **6-Methylbenzofuran-2-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

6-Methylbenzofuran-2-carboxylic acid, with the molecular formula $C_{10}H_8O_3$, is an organic compound featuring a benzofuran scaffold. This structure, consisting of a fused benzene and furan ring, is a common motif in numerous natural products and pharmacologically active molecules.^[1] The presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position provides specific physicochemical properties and multiple reactive sites for synthetic modification.^[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, particularly for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

The unique structural arrangement of **6-Methylbenzofuran-2-carboxylic acid** dictates its physical and spectroscopic characteristics. Understanding this profile is fundamental for its identification, purification, and application in further synthetic endeavors.

Core Physicochemical Properties

Quantitative data for **6-Methylbenzofuran-2-carboxylic acid** and its close analogs are crucial for experimental design.

Property	Value	Source/Comment
Molecular Formula	C ₁₀ H ₈ O ₃	[1][2]
Molecular Weight	176.17 g/mol	[1][2]
Appearance	Typically a solid	General observation for similar compounds
Melting Point	208–210 °C	Data for the analog 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.[3]
logP (calculated)	2.145	Data for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]
Topological Polar Surface Area (TPSA)	70.67 Å ²	Data for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this is highly characteristic. Key absorptions include a very broad O-H stretching band from the carboxylic acid group, typically appearing around 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching band is expected around 1700-1680 cm⁻¹, with its exact position influenced by conjugation with the benzofuran ring.[5][6] Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while C-O stretching is observed in the 1320-1000 cm⁻¹ region.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The most downfield signal is the acidic proton of the carboxyl group (-COOH), which is a broad singlet typically found between 10-13 ppm.[5] The protons on the

aromatic ring will appear in the 7-8 ppm region, with their specific splitting patterns depending on substitution. The furan ring proton will also be in this aromatic region. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, generally in the 2.3-2.5 ppm range.

- ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, resonating in the 160-180 ppm range.[7] The various sp²-hybridized carbons of the benzofuran ring will appear between approximately 100-160 ppm.[3] The methyl carbon provides a signal in the upfield region, typically around 14-20 ppm.[3]
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation pattern would likely involve the loss of the carboxylic acid group or related fragments. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Synthesis Methodologies

The synthesis of benzofuran-2-carboxylic acids can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Perkin Rearrangement

A classic and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[8] This reaction involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[8] Microwave-assisted protocols have been shown to drastically reduce reaction times from hours to minutes.[8]

[Click to download full resolution via product page](#)

Caption: Microwave-assisted Perkin rearrangement workflow.

Cyclization of Substituted Phenols

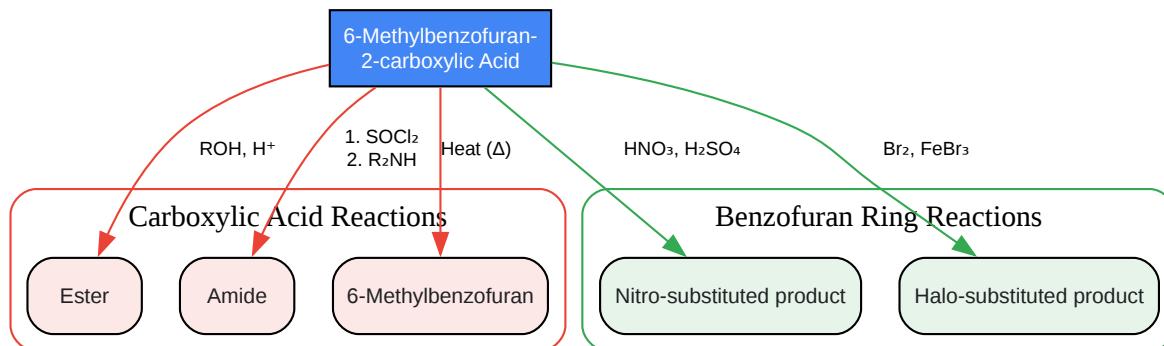
Another versatile method involves the reaction of a substituted phenol (e.g., 4-methylphenol derivative) with a molecule that provides the carbons for the furan ring, followed by cyclization. For instance, reacting a phenol with propargyl bromide can lead to a phenyl propargyl ether, which then undergoes a Claisen rearrangement and intramolecular cyclization to form the 2-methylbenzofuran ring system.^{[3][9]} Subsequent modification, if needed, can install the carboxylic acid group.

Experimental Protocol: Synthesis of a Benzofuran Carboxylic Acid Analog

The following protocol is adapted from the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and serves as a representative example of the synthetic strategy.^{[3][9]}

Step 1: Formation of the 2-Methylbenzofuran Ester

- To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, add anhydrous K_2CO_3 (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol).
- Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.
- Heat the reaction mixture at 75 °C for 24 hours. Causality: This step facilitates the initial ether formation followed by a thermal intramolecular cyclization and Claisen rearrangement to form the benzofuran core.
- After cooling, evaporate the DMF under vacuum.
- Pour the residue into ice-water and extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate. Purify via column chromatography.


Step 2: Hydrolysis to the Carboxylic Acid

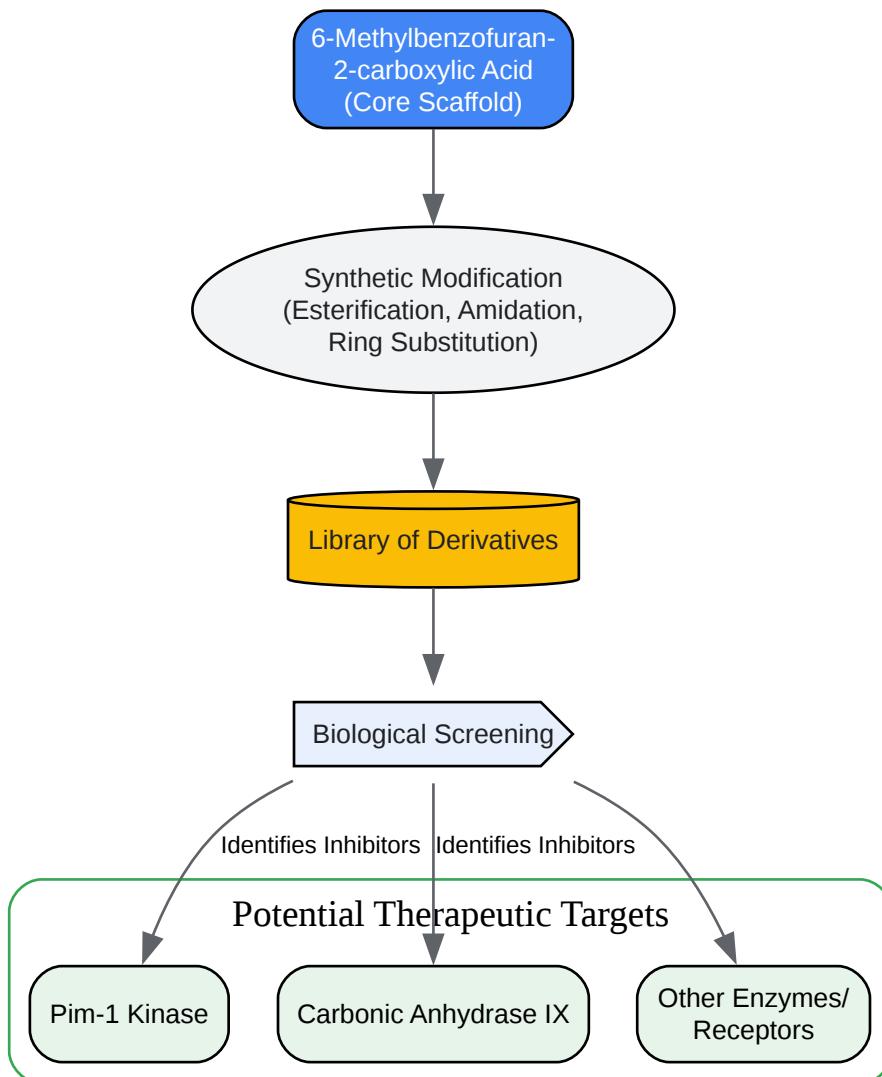
- To the purified methyl ester (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).
- Stir the reaction mixture at 55 °C for 6 hours. Causality: The basic conditions promote the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt.
- Partially concentrate the mixture in a vacuum to remove the methanol.
- Adjust the pH of the remaining aqueous solution to 3-4 by the dropwise addition of 1 M HCl. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower water solubility.
- Collect the resulting white solid by filtration, wash with cold water, and dry to obtain the final product.

Chemical Reactivity

The reactivity of **6-Methylbenzofuran-2-carboxylic acid** is governed by its two primary functional components: the carboxylic acid group and the electron-rich benzofuran ring system.

- Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it can undergo standard transformations such as:
 - Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.[\[1\]](#)
 - Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine produces an amide.
 - Decarboxylation: Under harsh heating conditions, it may lose carbon dioxide to form 6-methylbenzofuran.[\[1\]](#)
- Reactions of the Benzofuran Ring: The benzofuran ring is electron-rich and thus susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation.[\[1\]](#)[\[10\]](#) The position of substitution will be directed by the existing methyl and carboxylic acid groups.

[Click to download full resolution via product page](#)


Caption: Key chemical reactions of the title compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[\[1\]](#)

- Scaffold for Bioactive Molecules: **6-Methylbenzofuran-2-carboxylic acid** serves as a valuable building block for the synthesis of more complex molecules.[\[1\]](#) Benzofuran derivatives have demonstrated a wide range of properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-fungal activities.[\[1\]\[11\]](#)
- Kinase Inhibition: Substituted benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[\[12\]](#) The carboxylic acid and an amino group on the scaffold were found to be crucial for forming salt-bridge and hydrogen bond interactions within the kinase's active site.[\[12\]](#)
- Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[\[13\]](#) Certain derivatives showed potent and selective inhibition, leading to antiproliferative and pro-apoptotic actions in breast cancer cell lines.[\[13\]](#)
- Biochemical Research: Due to its defined structure, it can be used as a tool compound or fragment in biochemical research, including proteomics, metabolic studies, and fragment-

based drug screening.[1]

[Click to download full resolution via product page](#)

Caption: Role in drug discovery and lead generation.

Safety and Handling

While specific safety data for **6-Methylbenzofuran-2-carboxylic acid** is limited, data from structurally similar compounds like Benzofuran-2-carboxylic acid and 3-Methylbenzofuran-2-carboxylic acid indicate that it should be handled with care.

- Hazards: Assumed to cause skin irritation and serious eye irritation.[14][15] May be harmful if swallowed.[16]
- Precautions:
 - Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16][17]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][16]
 - Avoid contact with skin, eyes, and clothing.[15]
 - Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[14]
- First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists or if swallowed, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[16]

Disclaimer: This information is for guidance only. Always consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

6-Methylbenzofuran-2-carboxylic acid is a compound of significant interest due to its versatile benzofuran core, which is prevalent in medicinal chemistry. Its well-defined chemical properties and multiple reactive sites make it an ideal starting point for the synthesis of novel therapeutic agents. Future research will likely continue to explore its potential as a scaffold for developing selective inhibitors against various biological targets, from kinases to metabolic enzymes, further cementing the importance of the benzofuran-2-carboxylic acid motif in the landscape of modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methylbenzofuran-2-carboxylic acid | 50779-65-2 [smolecule.com]
- 2. 6-Methyl-benzofuran-2-carboxylic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. angenechemical.com [angenechemical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Methylbenzofuran-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1369418#6-methylbenzofuran-2-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com